Product packaging for Helional(Cat. No.:CAS No. 1205-17-0)

Helional

Cat. No.: B122354
CAS No.: 1205-17-0
M. Wt: 192.21 g/mol
InChI Key: BOPPSUHPZARXTH-UHFFFAOYSA-N
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Description

Helional, with the IUPAC name 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal (CAS Registry Number 1205-17-0), is a high-purity organic compound supplied for professional laboratory and research applications . This compound is of significant interest in forensic chemistry research, where it is utilized in method development and stability studies for the analysis of controlled substances and their precursors . Its molecular structure, a hydrocinnamaldehyde motif with a methylenedioxy functional group, makes it a valuable subject in synthetic chemistry studies, including the development of novel catalytic processes such as selective hydrodechlorination reactions . From an olfactory research perspective, this compound is a reference standard for studying marine, aquatic, and green-floral odor profiles, known for its fresh, ozonic, and cyclamen-like scent with high diffusivity . Chemically, it is a pale-yellow to clear liquid with a molar mass of 192.214 g·mol⁻¹ and a boiling point of 282 °C . This product is provided "For Research Use Only" (RUO) and is strictly intended for use in controlled laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or consumer product formulation use. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international regulations regarding the possession, use, and disposal of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B122354 Helional CAS No. 1205-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylpropanal
Source PubChem
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InChI

InChI=1S/C11H12O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BOPPSUHPZARXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043908
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Pale yellow to yellow clear oily liquid / Floral, fresh, melon, ozone, marine aroma
Record name 1,3-Benzodioxole-5-propanal, .alpha.-methyl-
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Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble, soluble (in ethanol)
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.158-1.169
Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
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CAS No.

1205-17-0
Record name Helional
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Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
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Record name 1205-17-0
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Record name 1,3-Benzodioxole-5-propanal, .alpha.-methyl-
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Record name 3-(3,4-Methylenedioxyphenyl)-2-methylpropanal
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Record name α-methyl-1,3-benzodioxole-5-propionaldehyde
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Record name 3-(3,4-METHYLENEDIOXYPHENYL)-2-METHYLPROPANAL
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Advanced Synthetic Pathways and Methodological Innovations for Helional and Its Derivatives

Industrial Synthesis Methodologies

Industrial production of Helional largely relies on two main strategies: the hydrodechlorination of a specific precursor and, to a lesser extent, crossed-aldol condensation. mdpi.comresearchgate.net

Hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde

The hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde (IX) represents a significant industrial route for the selective synthesis of this compound (III). mdpi.comresearchgate.netpreprints.orgung.siresearchgate.net193.2.120mdpi.com193.2.120 This process involves the removal of a chlorine atom and the addition of hydrogen across a double bond, facilitated by heterogeneous catalysts. mdpi.comresearchgate.netpreprints.orgung.siresearchgate.net193.2.120mdpi.com

Various low metal content heterogeneous mono- and bimetallic catalysts supported on alumina (B75360) (Al₂O₃) have been investigated for this hydrodechlorination reaction. mdpi.comresearchgate.netpreprints.orgung.siresearchgate.net193.2.120mdpi.com Catalysts such as mono-Pd/Al₂O₃, mono-Rh/Al₂O₃, bimetallic Pd-Cu/Al₂O₃, and Rh-Cu/Al₂O₃ have been tested. mdpi.comresearchgate.netpreprints.orgung.siresearchgate.net193.2.120mdpi.com Among these, mono-Rh/Al₂O₃ has demonstrated superior performance. mdpi.comresearchgate.netpreprints.orgung.siresearchgate.net193.2.120mdpi.com Specifically, a 0.18% Rh/Al₂O₃ catalyst achieved 100% substrate conversion and 99% selectivity towards this compound. mdpi.comresearchgate.netpreprints.orgung.siresearchgate.net193.2.120mdpi.com Pd/Al₂O₃ catalysts, with a 0.3% metal loading, also showed high efficiency, reaching complete substrate conversion and selectivities up to 83% towards this compound. mdpi.comresearchgate.net The use of bimetallic species like Pd-Cu/Al₂O₃ or Rh-Cu/Al₂O₃ was explored with the aim of reducing the quantity of expensive transition metals and thus industrial costs. mdpi.comresearchgate.netpreprints.org However, these bimetallic catalysts generally exhibited lower catalytic efficiency compared to their monometallic counterparts. mdpi.comresearchgate.netpreprints.orgung.si193.2.120mdpi.com

Table 1: Performance of Mono- and Bimetallic Catalysts in this compound Synthesis via Hydrodechlorination

Catalyst SystemMetal LoadingSubstrate Conversion (%)Selectivity to this compound (%)Reaction Time (h)Temperature (°C)H₂ Pressure (MPa)Base PresenceSource
Mono-Rh/Al₂O₃0.18% Rh1009924801.0Yes mdpi.comresearchgate.netpreprints.org
Mono-Pd/Al₂O₃0.3% Pd1008324800.5Yes (TEA) mdpi.comresearchgate.net
Pd-Cu/Al₂O₃0.18% Pd, 0.43% CuLowerLower---- mdpi.comresearchgate.netpreprints.orgung.si
Rh-Cu/Al₂O₃0.19% Rh, 0.8% CuLowerLower---- mdpi.comresearchgate.netpreprints.orgung.si

Optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. For the hydrodechlorination process, the optimal conditions for the mono-Rh/Al₂O₃ catalyst were identified as 80 °C, a hydrogen pressure of 1.0 MPa, and a reaction time of 24 hours, in the presence of a base. mdpi.comresearchgate.netpreprints.orgung.siresearchgate.net193.2.120mdpi.com The presence of a base is significant because the hydrodechlorination reaction generates hydrochloric acid, and a base helps to neutralize it, thereby maintaining catalyst efficiency and preventing deactivation. mdpi.comresearchgate.net Various inorganic and organic bases, such as Na₂CO₃, trioctyl amine (TOA), and triethyl amine (TEA), have been investigated for their influence on catalyst performance. mdpi.comresearchgate.net

The hydrodechlorination mechanism involves the reductive removal of the chlorine atom from the precursor molecule. mdpi.comresearchgate.net Selectivity control in this reaction is critical to ensure the formation of this compound as the primary product, minimizing undesired by-products. mdpi.comresearchgate.net Characterization techniques such as Cu, Rh, and Pd K-edge XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure) analysis have been employed to understand the atomic structure and catalytic activity of the tested catalysts. mdpi.comresearchgate.netpreprints.orgung.siresearchgate.net193.2.120mdpi.com These analyses revealed that the formation of Pd-Cu alloys and the presence of copper oxide/hydroxide species on the alumina support surface contribute to the reduced catalytic efficiency observed in the bimetallic species. mdpi.comresearchgate.netpreprints.orgung.si193.2.120mdpi.com This understanding is crucial for designing more efficient and selective catalytic systems. mdpi.comresearchgate.net

Crossed-Aldol Condensation from Heliotropin and Propanal

Historically, this compound has been prepared by a crossed-aldol condensation reaction between heliotropin (5-carboxyaldehyde-1,3-benzodioxol) and propanal, followed by selective hydrogenation of the intermediate alkene. mdpi.comresearchgate.net

Alkylation of 1,2-Methylenedioxybenzene (MDB)

One alternative approach to this compound synthesis involves the alkylation of 1,2-methylenedioxybenzene (MDB) mdpi.comresearchgate.netunibo.it. This method typically proceeds by reacting MDB with 2-methylprop-2-ene-1,1-diyl diacetate, followed by hydrolysis of the intermediate 1-acetoxy-2-methyl-3-(3,4-methylendioxyphenyl)propene to yield this compound mdpi.comresearchgate.net. While this route offers an alternative to aldol (B89426) condensation, it can still involve the use of expensive reagents like methacrolein (B123484) diacetate researchgate.net. Industrially, this alkylation is often carried out in the liquid phase using Lewis acid catalysts under batch conditions unibo.ituninsubria.it. However, the reactivity of MDB with solid catalysts has been less explored compared to other aromatic substrates uninsubria.it.

Vilsmeier Reaction and Subsequent Hydrodechlorination

Another significant synthetic pathway for this compound involves the Vilsmeier reaction, followed by a hydrodechlorination step mdpi.comresearchgate.net. In this process, 5-propanoyl-1,3-benzodioxol (VII) reacts with the Vilsmeier reagent (1-chloro-N,N-dimethyl-methan-iminium chloride) at temperatures ranging from 0–40 °C. This reaction yields the unsaturated chloroaldehyde, 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde (IX) mdpi.comresearchgate.netresearchgate.net. Subsequently, this chloroaldehyde undergoes hydrodechlorination to produce this compound (III) in the presence of a palladium-on-carbon (Pd/C) catalyst and an organic or inorganic base mdpi.comresearchgate.net.

Catalytic Hydrogenation Synthesis (e.g., using Pd/C)

Catalytic hydrogenation plays a crucial role in several this compound synthesis routes, particularly in the final reduction steps. For instance, after the Vilsmeier reaction, the hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde (IX) to this compound (III) is effectively catalyzed by 5% Pd/C mdpi.comresearchgate.netgoogle.com. Research has explored various low metal content heterogeneous mono- or bimetallic catalysts for this hydrodechlorination, including Pd/Al₂O₃ and Rh/Al₂O₃ mdpi.comresearchgate.netung.si. Mono-Rh/Al₂O₃ has demonstrated high efficiency, achieving 100% substrate conversion and 99% selectivity towards this compound in 24 hours at 80 °C under 1.0 MPa H₂ pressure in the presence of a base mdpi.comresearchgate.netung.si. Pd/Al₂O₃ catalysts have also shown high efficiency, with selectivities up to 83% under specific conditions mdpi.com.

The use of Pd/C and other metal catalysts in hydrogenation reactions is a well-established method for reducing alkenes and alkynes by adding hydrogen across C-C pi bonds masterorganicchemistry.com. These heterogeneous catalysts, often finely divided and adsorbed on high surface-area materials like activated carbon or alumina, facilitate the formation of new C-H bonds masterorganicchemistry.com.

Table 1: Catalytic Hydrodechlorination of 3-(benzo-1,3-dioxol-5-yl)-3-chloro-2-methylacrylaldehyde (IX) to this compound (III) mdpi.comresearchgate.netung.si

Catalyst SystemConversion (%)Selectivity to this compound (%)Conditions (Temperature, Pressure, Time)
Mono-Rh/Al₂O₃1009980 °C, 1.0 MPa H₂, 24 h, with base
Pd/Al₂O₃100Up to 8380 °C, 0.5 MPa H₂, 24 h, with 2 eq. TEA
5% Pd/CNot specifiedNot specifiedWith organic or inorganic base

Alternative and Novel Synthetic Routes

Synthesis via Enamine Intermediates and Oxidation (e.g., using proline methyl ester)

A novel synthesis pathway for 3,4-methylenedioxyphenyl-2-propanone (MDP2P) from this compound has been investigated, which involves the formation of an enamine intermediate scribd.combbgate.com. This synthesis proceeds by reacting this compound with a secondary amine, such as proline methyl ester, to form the enamine intermediate scribd.combbgate.comreddit.com. Subsequent oxidation of this enamine intermediate yields MDP2P scribd.combbgate.combbgate.com. Initial experiments have confirmed the viability of this pathway, demonstrating that MDP2P can be produced from this compound using proline methyl ester and other secondary amines scribd.com.

Resin-Based Synthesis Approaches to Improve Yield and Environmental Profile

While specific resin-based synthesis approaches for this compound itself are not extensively detailed in the provided search results, the concept of resin-based synthesis, particularly solid-phase synthesis, is a recognized methodology for improving reaction yields and environmental profiles in chemical synthesis, especially for peptides and oligonucleotides rsc.orgeuropa.euekb.eg. These methods involve attaching a reactant to an insoluble polymer resin, allowing for easier purification and potentially higher yields by minimizing aggregation and facilitating reaction completion rsc.orgekb.eg. For example, in solid-phase peptide synthesis, the use of specific resins like DEG-crosslinked polystyrene has shown improved purities and yields for challenging peptides compared to traditional resins, while also enabling the use of environmentally friendly solvents rsc.org. The principles of improved yield, easier purification, and reduced environmental impact are driving factors for exploring such approaches in various chemical syntheses.

This compound as a Precursor in Illicit Synthesis

This compound has emerged as a precursor in the illicit synthesis of controlled substances, particularly 3,4-methylenedioxyamphetamine (MDA) uts.edu.audrugsandalcohol.iegriffith.edu.auresearchgate.net. The legitimate use of this compound in the perfume industry, coupled with its availability and ease of bulk purchase, makes it an attractive target for clandestine drug manufacturers uts.edu.au.

One notable illicit synthetic method that utilizes this compound is the "twodogs" method for MDA synthesis uts.edu.au. This method, and others, often involve the use of hydroxylamine (B1172632) as a nitrogen source griffith.edu.auresearchgate.net. Forensic reports have identified this compound-related impurities in seized MDA tablets, leading some jurisdictions, such as Brazil in March 2020, to place this compound under national control incb.org. The emergence of this compound as an alternative precursor highlights the evolving landscape of illicit drug manufacturing, where producers seek to circumvent existing precursor control systems by utilizing uncontrolled or "designer" precursors drugsandalcohol.ieincb.org. This poses a significant challenge to international drug control efforts, necessitating continuous monitoring and adaptation of legislative measures drugsandalcohol.ieincb.org.

Synthesis of 3,4-Methylenedioxyamphetamine (MDA) from this compound

The synthesis of 3,4-Methylenedioxyamphetamine (MDA) from this compound is a multi-step process, often referred to as the "twodogs" method, which involves a series of rearrangements and reactions. uts.edu.auscribd.com

"Twodogs" Method: Condensation, Beckmann Rearrangement, Hofmann Rearrangement

The "twodogs" synthetic route for MDA from this compound typically proceeds through a condensation reaction, followed by a Beckmann rearrangement, and then a Hofmann rearrangement, culminating in the formation of the hydrochloride salt. uts.edu.auscribd.com During the Beckmann rearrangement step, the presence of a nickel salt is crucial for the formation of an amide intermediate; in its absence, the reaction primarily yields a nitrile. uts.edu.au The Hofmann rearrangement is a critical step that converts the amide intermediate into the primary amine, MDA. uts.edu.auscribd.comfishersci.se

Use of Hydroxylamine as a Nitrogen Source

Hydroxylamine serves as a key nitrogen source in the synthesis of MDA from this compound. grafiati.comresearchgate.netgriffith.edu.auresearchgate.netuq.edu.au Research has indicated that hydroxylamine can exhibit significantly different nitrogen isotopic compositions compared to more traditional nitrogen sources. This characteristic can be leveraged in forensic profiling to trace the origin of illicitly synthesized MDA. grafiati.comgriffith.edu.auresearchgate.net Furthermore, the specific reaction conditions employed during the addition of hydroxylamine have been observed to influence the fractionation of δ¹⁵N isotopes. researchgate.netgriffith.edu.auresearchgate.netuq.edu.au

Investigation of Chlorinating Agents (e.g., Trichloroisocyanuric Acid, Sodium Hypochlorite)

In the Hofmann rearrangement step of MDA synthesis from this compound, various chlorinating agents have been investigated. Specifically, trichloroisocyanuric acid (TCCA) and sodium hypochlorite (B82951) have been explored for their efficacy. uts.edu.auscribd.comresearchgate.netnih.gov Both TCCA and sodium hypochlorite function as oxidizing agents in this reaction. uts.edu.au TCCA facilitates the Hofmann reaction by generating N-haloamides in situ, which are essential intermediates for the transformation. researchgate.net

Characterization of Organic Impurity Profiles

Comprehensive organic impurity profiling has been conducted on MDA synthesized from this compound via the "twodogs" method to identify both route-specific and condition-specific impurities. uts.edu.auscribd.comresearchgate.netnih.gov When TCCA was utilized as the chlorinating agent, three route-specific impurities were identified, with two of these being condition-specific, meaning their formation was dependent on the type of alcohol used as a solvent. uts.edu.auscribd.comnih.gov Additionally, three non-route-specific impurities were found, which had previously been observed in MDA synthesized from alternative precursors such as 3,4-methylenedioxycinnamic acid or piperonal (B3395001). These non-route-specific impurities were also present when sodium hypochlorite was employed. uts.edu.auscribd.comnih.gov While some studies reported no impurities in the final MDA hydrochloride product scribd.comnih.gov, other research indicated that while impurities were present in the crude this compound product, they did not necessarily carry through to the final hydrochloride salt, and some studies initially found no route-specific impurities for the this compound pathway in the final product uts.edu.au. However, more recent and detailed profiling has successfully identified such route-specific impurities. uts.edu.auscribd.comnih.gov

Synthesis of 3,4-Methylenedioxyphenyl-2-Propanone (MDP2P) from this compound

3,4-Methylenedioxyphenyl-2-Propanone (MDP2P) is a common synthetic intermediate for various methylenedioxyphenethylamine compounds, including MDMA. wikipedia.org A novel synthetic route allows for its production directly from this compound. researchgate.netscribd.combbgate.com

Enamine Intermediate Formation and Oxidation

This innovative synthesis of MDP2P from this compound involves two primary steps: the formation of an enamine intermediate, followed by its oxidative cleavage. researchgate.netscribd.combbgate.comresearchgate.net this compound is reacted with a secondary amine to generate the enamine intermediate. researchgate.netscribd.com Examples of secondary amines used for this purpose include proline methyl ester and morpholine. researchgate.netscribd.com Subsequently, this enamine intermediate undergoes oxidative cleavage, a process that can be catalyzed by copper(I) chloride, to yield MDP2P. researchgate.netresearchgate.net Optimization studies have explored various catalysts and reaction temperatures to enhance the efficiency of this pathway. researchgate.net Practical considerations for this copper-catalyzed oxidative cleavage include conducting the reaction in chilled chloroform (B151607) with molecular sieves to absorb water, and utilizing a strong light source with a photosensitizer to generate singlet oxygen, or by introducing pure oxygen. bbgate.com

Molecular Interactions and Receptor Biology of Helional

Olfactory Receptor (OR) Binding Mechanisms

Olfactory receptors belong to the class A G-Protein Coupled Receptor (GPCR) superfamily and are responsible for recognizing and transducing odorant signals. nih.govwikipedia.org

Helional as a Specific Ligand for Human Olfactory Receptors (e.g., OR1A1, OR2J3, OR17-40, OR3A1)

This compound has been identified as a specific ligand for several human olfactory receptors, playing a crucial role in its odor perception. Notably, this compound is a known activator of human olfactory receptor 17-40 (OR17-40), also referred to as OR3A1. wikipedia.orgphysiology.orgnih.govoup.com Studies have demonstrated that OR17-40, when functionally expressed in heterologous systems such as HEK293 cells and Xenopus laevis oocytes, responds specifically to this compound. nih.gov Only the structurally related molecule heliotropylacetone also activated OR17-40, while other compounds like piperonal (B3395001), safrole, and vanillin (B372448) were found to be ineffective. wikipedia.orgnih.gov

Furthermore, this compound has been shown to activate human olfactory receptor 2J3 (OR2J3). bioscientifica.comacs.orgnih.gov Research indicates that this compound's activation of OR2J3 can lead to an increase in intracellular Ca²⁺ concentration, triggering downstream signaling pathways. nih.govbmbreports.org Computational studies have also explored this compound's binding to human OR1A1, revealing the formation of three hydrogen bonds and one salt bridge with the receptor's residues. researchgate.netplos.org

High Potency and Efficacy in OR Activation

This compound is recognized for its high potency and efficacy in activating olfactory receptors. It is considered one of the most potent aldehydes in comparison to other aldehydes with 5-10 carbon atoms. plos.org In computational docking analyses involving twenty olfactory receptors, this compound exhibited the highest average docking score of -5.66 kcal/mol, indicating strong binding affinity. plos.org

From a psychophysical perspective, this compound demonstrates exceptional potency in human odor detection. In studies measuring human concentration detection functions, this compound displayed the lowest odor detection threshold at 0.14 ppb, surpassing the potency of octanal. oup.com Its ability to activate OR17-40 at lower micromolar concentrations further underscores its high efficacy. nih.gov

Combinatorial Response of ORs to this compound

Table 1: Examples of Human Olfactory Receptors Activated by this compound and Related Ligands

Olfactory ReceptorLigand(s) ActivatedKey Findings
OR17-40 (OR3A1)This compound, HeliotropylacetoneFirst human OR shown to be functionally expressed in heterologous systems and activated by this compound at lower micromolar concentrations. wikipedia.orgnih.gov
OR2J3This compoundActivation leads to intracellular Ca²⁺ increase and impacts cellular processes in non-olfactory tissues. bioscientifica.comnih.gov
OR1A1This compoundForms three hydrogen bonds and one salt bridge with receptor residues. researchgate.netplos.org

Computational Approaches for Decoding Odorant-OR Interactions

Given the complexity and the lack of crystal structures for many ORs, computational approaches have become indispensable tools for understanding odorant-OR interactions.

In silico Docking Studies (e.g., GLIDE, Induced Fit Docking)

In silico docking studies are widely employed to model the atomic-level interactions between odorant molecules and olfactory receptors. nih.gov These methods predict the preferred binding conformations of ligands within a receptor's binding site and estimate their binding affinities. nih.gov

Software packages like GLIDE (Schrödinger Release) are commonly used for these analyses. researchgate.netplos.orgplos.org For instance, GLIDE has been utilized to visualize and analyze the binding mode of this compound to human OR1A1, illustrating the specific hydrogen bonds and salt bridge formed. researchgate.netplos.org

A significant advancement in docking simulations is the Induced Fit Docking (IFD) protocol. nih.govschrodinger.com Unlike traditional rigid-receptor docking, IFD accounts for the conformational flexibility of both the ligand and the receptor binding site during the docking process. nih.govschrodinger.com This flexibility is crucial because many receptors, including ORs, can alter their binding site to accommodate the ligand, leading to more accurate predictions of binding modes and concomitant structural changes. schrodinger.com IFD has been applied to analyze odorant-OR interactions, and the resulting docking scores have shown good correlation with experimentally determined OR-ligand affinities. nih.govplos.org

Table 2: Computational Docking Insights for this compound-OR Interactions

Computational MethodTarget ORKey FindingsSoftware/Protocol
Induced Fit DockingOR1A1This compound forms three hydrogen bonds and one salt bridge with OR1A1 residues. researchgate.netplos.orgGLIDE (Schrödinger Release) researchgate.netplos.org
Induced Fit DockingVarious Human/Mouse ORsThis compound has the highest average docking score (-5.66 kcal/mol) among tested aldehydes, indicating high binding affinity. plos.orgGLIDE (Schrödinger Release) plos.org
Molecular Dynamics Simulations and Pharmacophore Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques that analyze the physical movements and interactions of atoms and molecules over time. nih.govwikipedia.org In the context of odorant-OR interactions, MD simulations provide insights into the dynamic "evolution" of the receptor-ligand system, allowing researchers to observe how the binding site might change and adapt to the odorant. researchgate.netwikipedia.org These simulations can optimize the binding site by considering the entire structure's flexibility, offering a more comprehensive understanding than static docking poses. researchgate.net

Pharmacophore analysis complements docking and MD simulations by identifying the essential steric and electronic features of a molecule required for its biological activity, such as binding to an OR. researchgate.netresearchgate.net For odorant-OR interactions, pharmacophore models have revealed common features among odorant subsets that bind to specific ORs, such as the presence of a hydrogen acceptor and two hydrophobic regions, although the precise distances and orientations of these features can vary. researchgate.net MD simulations can also be used to develop pharmacophore models by identifying conserved binding regions within the receptor over the course of a simulation. wikipedia.org

Cellular Signaling Pathways Modulated by this compound

Intracellular Calcium (Ca²⁺) Dynamics

PKG-Mediated Pathway in Ca²⁺ Modulation

The reduction in intracellular Ca²⁺ levels induced by this compound is primarily mediated by protein kinase G (PKG) bioscientifica.combioscientifica.comresearchgate.netnih.gov. Experimental evidence supports this mechanism, as the specific pharmacological inhibition of PKG with Rp-8-pCPT-cGMPS effectively abolished the this compound-induced Ca²⁺ response bioscientifica.combioscientifica.comresearchgate.netnih.gov. Furthermore, the application of 8-bromo-cGMP, a direct activator of PKG, resulted in a comparable decrease in intracellular Ca²⁺, reinforcing the involvement of the PKG-mediated pathway in this modulation bioscientifica.combioscientifica.comresearchgate.net.

Table 1: Effect of this compound and PKG Modulators on Intracellular Ca²⁺ Levels in QGP-1 Cells

Stimulus (Concentration)Intracellular Ca²⁺ Change (Ratio ± SEM)Citation
This compound (800 µM)-0.051 ± 0.009 bioscientifica.com
8-bromo-cGMP (100 µM)-0.041 ± 0.011 bioscientifica.com
This compound (unspecified conc.)-0.101 ± 0.006 bioscientifica.com
This compound + Rp-8-pCPT-cGMPS-0.031 ± 0.014 bioscientifica.com
Ca²⁺-Independent Pathways for Serotonin (B10506) Release

While serotonin release from enterochromaffin cells is traditionally linked to an increase in intracellular Ca²⁺, studies involving this compound indicate the existence of Ca²⁺-independent pathways bioscientifica.comresearchgate.net. This compound stimulation led to an increase in serotonin release even as intracellular Ca²⁺ levels decreased bioscientifica.comresearchgate.net. This observation suggests a mechanism where G protein-coupled receptor (GPCR)-mediated processes can directly trigger exocytosis without relying on ion flux bioscientifica.comresearchgate.net. This concept is supported by findings in pancreatic B cells, where insulin (B600854) exocytosis has been shown to occur independently of intracellular Ca²⁺ increases or membrane depolarization bioscientifica.comresearchgate.net.

Serotonin Release from Enterochromaffin (EC) Cells

This compound effectively stimulates the release of serotonin from enterochromaffin (EC) cells, specifically from the human pancreatic EC cell line QGP-1 bioscientifica.combioscientifica.comresearchgate.netnih.gov. This release is dose-dependent and mirrors the effect observed with the direct PKG activator, 8-bromo-cGMP bioscientifica.combioscientifica.comresearchgate.netnih.gov. EC cells are crucial neuroendocrine cells in the intestine that regulate various gut functions, including secretion, motility, and transport, primarily through the release of serotonin in response to luminal stimuli bioscientifica.combioscientifica.comresearchgate.netfrontiersin.orgnih.gov. Notably, approximately 95% of the body's serotonin is synthesized within EC cells nih.gov.

Table 2: Dose-Dependent Serotonin Secretion from QGP-1 Cells Induced by this compound

Stimulus (Concentration)Serotonin Secretion (ng/mL ± SEM)Citation
0.1% DMSO (Control)2.715 ± 0.12 bioscientifica.com
This compound (10 µM)2.901 ± 0.188 bioscientifica.com
This compound (300 µM)4.102 ± 0.229 bioscientifica.com
This compound (800 µM)10.028 ± 0.775 bioscientifica.com
This compound (1000 µM)12.658 ± 1.039 bioscientifica.com
8-bromo-cGMP4.997 ± 0.652 bioscientifica.com

Activation of Kinase Signaling Pathways (e.g., PI3K, ERK, MAPK)

This compound-activated ORs can initiate downstream signaling cascades involving various kinase pathways. Ectopic OR signaling has been linked to the involvement of molecules such as Src kinase and mitogen-activated protein kinases (MAPK) bioscientifica.combioscientifica.com. In non-small-cell lung cancer (NSCLC) cell line A549, this compound triggers phosphatidylinositol 3-kinase (PI3K) signaling, which subsequently leads to the release of intracellular Ca²⁺ and the phosphorylation of extracellular signal-regulated kinase (ERK) researchgate.netnih.gov. The activation of OR2J3 by this compound further modulates key signaling molecules, including p38 MAPK and ERK, both of which are pivotal in regulating cell cycle progression and apoptosis researchgate.net.

Ectopic Expression and Non-Olfactory Functions of ORs Activated by this compound

Olfactory receptors (ORs), while primarily known for their role in the olfactory epithelium, are increasingly recognized for their functional expression in various non-olfactory tissues throughout the human body researchgate.netnih.govphysiology.orgphysiology.orgnih.gov. This ectopic expression broadens the physiological and pathophysiological impact of ORs.

OR Expression in Non-Olfactory Tissues (e.g., Lung Cancer Cells, Pancreatic EC Cells)

Studies have confirmed the presence of ORs in a wide array of human tissues beyond the nasal cavity, including the testis, lung, intestine, skin, heart, and blood physiology.orgphysiology.orgnih.gov. Specifically, OR2J3, an OR activated by this compound, has been found to be expressed at both mRNA and protein levels in the human pancreatic EC cell line QGP-1 bioscientifica.combioscientifica.comresearchgate.netnih.gov. Furthermore, the expression of OR2J3 and a subsequent cytosolic Ca²⁺ increase upon this compound activation have been demonstrated in the non-small-cell lung cancer (NSCLC) cell line A549 researchgate.netnih.gov. The significant expression of ORs in various cancer tissues suggests their potential as diagnostic and therapeutic targets researchgate.netphysiology.orgphysiology.orgnih.gov.

Modulation of Cellular Processes by this compound-Activated ORs

The activation of ectopically expressed ORs by odorants like this compound can modulate fundamental physiological processes in non-olfactory tissues researchgate.netnih.govphysiology.orgphysiology.orgnih.gov. In human hepatocarcinoma and prostate cancer cells, OR activation has been observed to exert an inhibitory effect on proliferation researchgate.netnih.gov. Beyond proliferation, these ORs are involved in influencing cell-cell recognition, cellular migration, the apoptotic cycle, exocytosis, and cellular pathfinding processes physiology.orgphysiology.orgnih.gov. Specifically, the activation of OR2J3 by this compound has been shown to induce apoptosis and inhibit cell proliferation and migration in NSCLC cell line A549 during long-term stimulation experiments researchgate.netnih.gov. The presence and activity of ORs on tumor cells also suggest their utility as biomarkers for cancer diagnosis and as targets for immunotherapies researchgate.net.

Biological Activities and Biomedical Applications of Helional

Anti-Cancer Research

Investigations into Helional's anti-cancer properties have primarily focused on its effects on non-small-cell lung cancer (NSCLC) cell lines, revealing its capacity to induce programmed cell death and inhibit tumor growth and migration through specific receptor activation.

This compound's Effects on Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

Studies have demonstrated that this compound exerts significant anti-cancer effects on NSCLC cell lines, notably A549 cells. These effects are mediated through the activation of specific olfactory receptors, leading to a cascade of intracellular events that ultimately suppress cancer progression researchgate.netkosinmedj.orgnih.govgenecards.orgcancerindex.org.

This compound has been shown to induce programmed cell death, or apoptosis, in NSCLC cell lines, such as A549 researchgate.netkosinmedj.orggenecards.orgcancerindex.org. This pro-apoptotic effect is a crucial mechanism in its anti-cancer activity. The induction of apoptosis by this compound is linked to its ability to trigger phosphoinositol-3 kinase (PI3K) signaling, which subsequently leads to the release of intracellular Ca²⁺ and the phosphorylation of extracellular signal-regulated kinase (ERK) researchgate.netgenecards.orgcancerindex.org. The activation of the olfactory receptor OR2J3 by this compound, specifically via the ERK pathway, is instrumental in initiating this apoptotic process in A549 cells researchgate.net.

Beyond inducing apoptosis, this compound also demonstrates the ability to inhibit the proliferation and migration of tumor cells in NSCLC researchgate.netnih.govgenecards.orgcancerindex.org. In long-term experimental settings, the activation of OR2J3 by this compound has been observed to significantly suppress cell proliferation and migration in A549 NSCLC cells researchgate.netnih.govgenecards.orgcancerindex.org. Similar anti-proliferative pathways have been reported in other non-small-cell lung cancer studies involving OR2J3 activation by this compound researchgate.net.

The anti-cancer effects of this compound are intricately linked to its role as an agonist for the human olfactory receptor 2J3 (OR2J3) researchgate.netkosinmedj.orggenecards.org. OR2J3 is functionally expressed in NSCLC cells, including the A549 cell line researchgate.netkosinmedj.orgnih.govgenecards.orgcancerindex.org. Upon binding with this compound, OR2J3 activation leads to an increase in cytosolic Ca²⁺ levels within the cancer cells researchgate.netgenecards.org. This activation initiates a signaling cascade involving PI3K, which in turn facilitates the release of intracellular Ca²⁺ and the phosphorylation of ERK researchgate.netgenecards.orgcancerindex.org. The subsequent activation of OR2J3 via the ERK pathway is critical for inducing apoptosis and inhibiting cell proliferation in A549 cells researchgate.net. These findings suggest that olfactory receptors, particularly OR2J3, could serve as promising therapeutic targets or biomarkers for cancer screening and treatment strategies researchgate.net.

Neurotransmitter Modulation and Neurological Implications

This compound's influence extends beyond cancer research to include effects on neurotransmitter systems, specifically serotonin (B10506) release, which holds potential implications for mood regulation and anxiety disorders.

Enhanced Serotonin Release and its Potential for Mood Regulation and Anxiety Disorders

Research indicates that OR2J3, the same olfactory receptor implicated in this compound's anti-cancer effects, also plays a role in the release of serotonin from enterochromaffin (EC) cells kosinmedj.org. This compound, as a specific agonist for OR2J3, stimulates EC cells to release serotonin, a process mediated by protein kinase G kosinmedj.org. Serotonin is a vital neurotransmitter that significantly impacts emotional regulation, and imbalances in its levels are frequently associated with mood disorders, including depression and anxiety ijip.inclevelandclinic.org. The ability of this compound to enhance serotonin release suggests a potential avenue for its exploration in modulating mood and addressing anxiety disorders, given that increased serotonin levels are known to contribute to mood regulation and are targeted in the treatment of anxiety clevelandclinic.orgnih.gov.

Environmental Fate and Forensic Science Implications of Helional

Forensic Chemical Analysis

Isotope Ratio Mass Spectrometry (IRMS) for Source Attribution

Isotope Ratio Mass Spectrometry (IRMS) serves as a critical analytical tool for determining the origin and authenticity of various organic compounds, including fragrance ingredients like Helional. This technique quantifies the subtle variations in the natural abundance of stable isotopes within a molecule, such as carbon (¹³C/¹²C), hydrogen (²H/¹H), nitrogen (¹⁵N/¹⁴N), and oxygen (¹⁸O/¹⁶O) wikipedia.orguni.luwikipedia.orguni.lu. These isotopic signatures are influenced by factors including the geographical origin of raw materials, the specific synthetic pathways employed, and environmental conditions during precursor formation wikipedia.orguni.luwikipedia.org. The measured ratio is typically expressed as a δ-value, reported in "per mil" (‰) uni.luuni.lu.

For forensic applications, particularly in the context of illicit drug manufacturing, IRMS is instrumental in profiling the stable isotopic ratios of drugs and their precursors. This compound has gained attention in forensic science due to its emergence as an alternative precursor in the clandestine synthesis of MDMA-type drugs, such as 3,4-methylenedioxyamphetamine (MDA) cdutcm.edu.cnscitoys.comereztech.com. The legitimate and widespread use of this compound in the perfume industry, coupled with its bulk availability, makes it an attractive target for illicit drug manufacturers cdutcm.edu.cn.

Research investigating the synthesis of MDA from this compound using hydroxylamine (B1172632) as a nitrogen source has revealed distinct isotopic fractionation patterns scitoys.comereztech.com. While carbon isotopic compositions exhibited minimal fractionation, significant fractionation was observed in hydrogen, nitrogen, and oxygen isotope compositions during the synthesis of MDA scitoys.comereztech.com. Specifically, the fractionation observed in δ¹⁵N values could be attributed to the reaction conditions during the addition of hydroxylamine scitoys.comereztech.com. Similarly, the fractionation in δ¹⁸O was consistent with the replacement and subsequent loss of an oxygen atom during the formation of the amide intermediate and the final MDA product scitoys.comereztech.com. Further studies indicated that additional fractionation in δ²H and δ¹⁵N might occur during the hydrogen chloride (HCl) salt precipitation process of MDA, aligning with proposed reaction mechanisms scitoys.comereztech.com. These batch-to-batch variations in isotopic composition provide valuable tactical intelligence for illicit drug profiling, aiding in the identification of synthetic origins scitoys.comereztech.com.

The integration of Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) with a Mass Selective Detector (MSD) allows for the simultaneous identification of compounds and their isotopic analysis from a single sample injection, significantly improving efficiency in analytical laboratories wikipedia.org.

Table 1: Observed Isotopic Fractionation during MDA Synthesis from this compound

Isotope RatioFractionation ObservationExplanation/ImplicationSource
δ¹³CMinimal fractionationIsotopic signature largely preserved from this compound. scitoys.comereztech.com
δ²HApparent fractionation, additional fractionation during HCl salt precipitationInfluenced by reaction conditions and precipitation steps. scitoys.comereztech.com
δ¹⁵NApparent fractionation, additional fractionation during HCl salt precipitationAttributed to reaction conditions during hydroxylamine addition. scitoys.comereztech.com
δ¹⁸OApparent fractionationConsistent with oxygen atom replacement and loss during intermediate and MDA synthesis. scitoys.comereztech.com

Legislative Measures and Control of Precursors

The increasing use of this compound as a precursor in the illicit manufacture of synthetic drugs, particularly MDMA-type substances, has led to its inclusion in national and international legislative control measures cdutcm.edu.cnthegoodscentscompany.comwikipedia.orgwikidoc.org. Given that this compound is widely utilized in the legitimate fragrance industry, its control presents a challenge of balancing the prevention of diversion for illicit purposes with ensuring its availability for lawful commercial uses nih.govtcichemicals.cominnexscientific.comctdbase.org.

At the international level, the control of drug precursors is primarily governed by the 1988 United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances wikidoc.orgnih.govtcichemicals.comctdbase.orgfishersci.ca. This convention mandates that signatory member states establish and enforce robust regulatory systems to monitor the trade and movement of precursor chemicals within and across their borders nih.govtcichemicals.comctdbase.org. Monitoring mechanisms typically include the licensing and registration of chemical operators, stringent procedures and requirements for chemical movement, and meticulous documentation and labeling protocols nih.govtcichemicals.com. The International Narcotics Control Board (INCB) plays a crucial role in overseeing governments' control efforts and assisting them in preventing the diversion of these chemicals into illicit channels wikidoc.orgtcichemicals.com. This compound has been specifically noted in INCB reports, with instances of its seizure reported by countries such as the Netherlands (an 800-liter seizure in 2014) and Canada, indicating its growing trend in clandestine laboratories wikipedia.orgwikidoc.org.

Several countries have implemented national legislative measures to control this compound. In Australia, significant legislative changes were enacted in March 2024 with the Criminal Code Amendment (Border Controlled Drugs and Precursors) Regulations 2024, which designated this compound as a 'border-controlled precursor' thegoodscentscompany.com. Prior to this federal regulation, control over this compound was primarily managed through various state-based legislations thegoodscentscompany.com. For instance, Victoria had scheduled this compound as a Schedule 1 substance, the Northern Territory as Schedule 2, and Queensland as Schedule 6. Similarly, Brazil placed this compound under national control in March 2020, following forensic reports that identified this compound-related impurities in seized MDA tablets innexscientific.com.

The ongoing challenge in precursor control involves adapting to the evolving strategies of illicit manufacturers, who frequently seek out "designer precursors" or "pre-precursors"—alternative chemicals not explicitly listed as controlled substances—to circumvent existing regulations wikidoc.orgtcichemicals.cominnexscientific.com. Continuous monitoring and flexible legislative responses are therefore essential to effectively disrupt the illicit supply chain of synthetic drugs.

Q & A

Q. What experimental approaches resolve contradictions in this compound’s reported effects on TRP channels?

  • Methodological Answer : Conflicting electrophysiological data (e.g., TRPV1 activation vs. inhibition) may arise from voltage-dependent effects. Design patch-clamp experiments at multiple holding potentials (e.g., +100 mV and -100 mV) and use selective antagonists (e.g., capsazepine for TRPV1) to isolate responses. Statistical analysis (ANOVA with post-hoc tests) can clarify dose-response variability .

Q. How can researchers optimize this compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer : Conduct stability assays under varying pH, temperature, and light conditions. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. Stabilize formulations with cyclodextrins or liposomal encapsulation to enhance solubility and reduce oxidation .

Data Analysis & Interpretation

Q. What statistical models are suitable for analyzing dose-response relationships in this compound’s receptor activation studies?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀ values and compare efficacy via maximal response (Emax). For receptor subtype comparisons, apply two-way ANOVA with Tukey’s multiple comparisons test .

Q. How should researchers address discrepancies between in silico predictions and in vitro results for this compound-OR interactions?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, water molecules) and cross-validate with molecular dynamics (MD) simulations to assess binding stability. Experimentally confirm key residues (e.g., via alanine scanning) and correlate with computational data .

Experimental Design

Q. What controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at matching concentrations) and positive controls (e.g., staurosporine for apoptosis). Use resazurin (Alamar Blue) or MTT assays for viability measurements, and normalize data to untreated cells. Replicate experiments ≥3 times to ensure reproducibility .

Q. How can researchers design robust olfactory studies to isolate this compound-specific neuronal responses?

  • Methodological Answer : Use calcium imaging in primary olfactory neurons or heterologous OR-expressing cells. Pre-treat with odorant receptor antagonists (e.g., undecanal for broad-spectrum inhibition) and include negative controls (OR knockout cells) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.